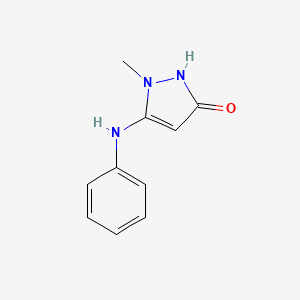

3-anilino-2-methyl-1H-pyrazol-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-anilino-2-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13-9(7-10(14)12-13)11-8-5-3-2-4-6-8/h2-7,11H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPKWXYUAJYHCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Anilino 2 Methyl 1h Pyrazol 5 One and Its Analogues

Conventional Routes for Pyrazol-5-one Scaffold Construction

Conventional methods for constructing the pyrazol-5-one scaffold are well-established and typically involve cyclocondensation reactions. beilstein-journals.orgmdpi.com These methods offer robust and versatile pathways to a wide array of pyrazolone (B3327878) derivatives.

Cyclocondensation Reactions for Pyrazolone Ring Formation

The most common and classic method for synthesizing the pyrazolone ring is the Knorr synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine (B178648) derivative. beilstein-journals.orgmdpi.com This reaction is a straightforward and rapid method for obtaining polysubstituted pyrazoles. mdpi.com For instance, the reaction of ethyl acetoacetate (B1235776) with a substituted hydrazine is a fundamental approach to creating the pyrazolone core. researchgate.net

Another key strategy involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. This Michael addition and subsequent cyclocondensation is a standard approach for synthesizing pyrazolines, which can then be oxidized to pyrazoles. beilstein-journals.org The regioselectivity of the cyclocondensation can sometimes be a challenge, potentially leading to a mixture of regioisomers. mdpi.com

The Vilsmeier-Haack reagent has also been employed in the synthesis of formyl-substituted pyrazole (B372694) derivatives from semicarbazones. researchgate.net Additionally, cross-conjugated enynones, dienynones, and trienynones react with arylhydrazines to regioselectively produce pyrazole derivatives. nih.gov The reaction pathway is often influenced by the nature of the substituents on the enynone. nih.gov

Strategies for Introducing Aniline (B41778) and Methyl Substituents in Pyrazolone Derivatives

The introduction of aniline and methyl groups onto the pyrazolone scaffold can be achieved through several synthetic strategies. One direct approach involves using appropriately substituted starting materials in the initial cyclocondensation reaction. For example, reacting a β-ketoester with methylhydrazine will introduce the methyl group at the N1 position of the pyrazolone ring. beilstein-journals.org

To introduce an anilino group at the C3 position, a common precursor is an ethyl β-arylamino-β-imino-propionate hydrochloride, which can be reacted with a substituted hydrazine. google.com For example, reacting ethyl β-2-chloro-4-nitroanilino-β-imino-propionate hydrochloride with phenylhydrazine (B124118) yields a 3-anilino-pyrazolone derivative. google.com Another method involves the reaction of an acetoacetyl pyrazole with an aniline derivative, such as o-phenylenediamine, to afford an anilino-substituted pyrazolone. iucr.org

Furthermore, N-arylpyrazolones can be synthesized via a multicomponent, one-pot strategy catalyzed by Ce/SiO2 in an aqueous medium. jocpr.com The synthesis of 5-anilino-3-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazoles has been achieved through the oxidative cyclization of 3,5-dimethyl-1-[N-(N'-arylthiocarbamoyl) amidino] pyrazoles, which themselves can be prepared via a solvent-free method. indexcopernicus.com

A C-F activation strategy has been utilized to synthesize 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline from 4-(trifluoromethyl)aniline, 4-methylpyrazole, and potassium hydroxide (B78521) in dimethylsulfoxide (DMSO). bohrium.comresearchgate.netmdpi.com This demonstrates a modern approach to introducing functionalized aniline moieties.

Optimization of Reaction Conditions and Catalytic Systems for Pyrazolone Synthesis

Optimizing reaction conditions and employing catalytic systems are crucial for improving the efficiency and yield of pyrazolone synthesis. Various catalysts have been explored, including both homogeneous and heterogeneous systems. For instance, the synthesis of N-arylpyrazolones has been successfully carried out using a CeO2/SiO2 catalyst in water. jocpr.com Other catalysts like alumina/clay (montmorillonite K10), Amberlyst-70, polymer-bound p-toluenesulfonic acid (PTSA), silica-supported sulfuric acid, and scandium(III) triflate have also been used. thieme-connect.com

The choice of solvent can significantly impact the reaction outcome. While traditional syntheses often use organic solvents like ethanol, toluene, or dichloromethane, there is a growing trend towards using greener solvents like water. tandfonline.comthieme-connect.com The optimization of a one-pot reaction for synthesizing 4-arylidenepyrazolone derivatives involved screening various reactant ratios and solid supports, with the best results achieved without a solid support. nih.gov

In some cases, the reaction conditions can be fine-tuned to control the product outcome. For example, in the synthesis of pyrazole-conjugated thioamides, DMF was found to be the optimal solvent at 70 °C, leading to a significant reduction in reaction time compared to ambient temperature. beilstein-journals.org The following table summarizes the optimization of reaction conditions for the synthesis of a pyrazole-conjugated thioamide.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 15 | DMF | Ambient | 12 | 80 |

| 16 | DMF | 70 | 1 | 82 |

| 19 | DMF | 70 | 2 | 82 |

| 22 | Neat | 70 | 12 | 10 |

| Table adapted from a study on pyrazole-conjugated thioamide synthesis. beilstein-journals.org |

Green Chemistry Approaches in Pyrazolone Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. tandfonline.com Green chemistry principles, such as the use of alternative energy sources and solvent-free conditions, are increasingly being applied to the synthesis of pyrazolone derivatives. thieme-connect.com

Microwave-Assisted Synthesis of Pyrazolone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.brekb.eg A rapid, one-pot, solvent-free synthesis of pyrazolone derivatives has been developed using microwave irradiation. researchgate.netscielo.br This method involves the reaction of a β-ketoester with a substituted hydrazine and offers advantages such as minimal purification and environmentally friendly conditions. scielo.br

The scope of microwave-assisted synthesis is broad, accommodating a variety of substituted β-ketoesters, hydrazines, and aldehydes to produce a diverse range of 4-arylidenepyrazolone derivatives in good to excellent yields (51-98%). nih.govmdpi.com A novel approach to synthesizing pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds also utilizes microwave activation under solvent-free conditions, resulting in high yields and short reaction times. scispace.comnih.gov

The following table showcases the scope of a microwave-assisted one-pot synthesis of various 4-arylidenepyrazolone derivatives.

| Compound | R1 | R2 | R3 | Yield (%) |

| 1a | Me | Ph | 4-Cl-Ph | 98 |

| 1b | Me | Ph | 4-F-Ph | 95 |

| 1c | Me | Ph | 4-Br-Ph | 96 |

| 1d | Me | Ph | 4-MeO-Ph | 92 |

| 1e | Me | Ph | 3-MeO-Ph | 89 |

| Table adapted from a study on microwave-assisted pyrazolone synthesis. nih.gov |

Mechanochemical Synthesis Techniques for Anilino-Substituted Pyrazolones

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), offers a solvent-free and energy-efficient alternative to traditional solution-phase synthesis. indexcopernicus.combeilstein-journals.org Pyrazolones have been successfully synthesized via mechanochemical processes by reacting phenylhydrazine derivatives with β-ketoesters. rsc.org This method can even be coupled with a subsequent fluorination step in a one-pot procedure. cardiff.ac.uk

The synthesis of 5-anilino-3-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazoles has been achieved through a solid-state, mechanochemical oxidative cyclization. indexcopernicus.com This approach involves the simple hand grinding of the reactants in the presence of a solid base and a phase-transfer catalyst, offering advantages in terms of simplicity and environmental friendliness. indexcopernicus.com While direct mechanochemical synthesis of 3-anilino-2-methyl-1H-pyrazol-5-one is not explicitly detailed, the successful application of these techniques to similar structures suggests a promising avenue for future research.

Precursor Chemistry and Derivatization Pathways for this compound

The synthetic routes toward this compound and its analogues are primarily centered on the strategic formation of key intermediates, namely the substituted pyrazole core and the anilino-moiety precursors. These pathways often culminate in a cyclization step to form the pyrazolone ring, which can then be subjected to further functionalization.

The foundational approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov This versatile reaction allows for the introduction of substituents at various positions of the pyrazole ring by selecting appropriately substituted precursors. mdpi.combeilstein-journals.org For N-substituted pyrazoles, such as the target compound, N-substituted hydrazines are common starting materials.

A prevalent method for synthesizing 3-anilino-pyrazolones involves the cyclization of ethyl β-arylamino-β-imino-propionate hydrochlorides with substituted hydrazines. google.com For instance, reacting ethyl β-(2-chloro-5-nitroanilino)β-imino-propionate hydrochloride with m-chlorophenyl hydrazine results in the corresponding 3-anilino-pyrazolone. google.com Similarly, the reaction between ethyl β-2,4-dichloroanilino-β-imino-propionate hydrochloride and 2,4,6-trichlorophenyl hydrazine yields the desired pyrazolone, albeit with varying yields depending on the specific reactants. google.com These reactions highlight a direct route to the anilino-pyrazolone core structure.

Another key strategy involves the synthesis of aminopyrazoles, which can be further derivatized. 5-aminopyrazoles can be synthesized through the cyclocondensation of N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides with hydrazine hydrate. mdpi.com Alternatively, 5-alkyl-3-amino-1H-pyrazoles are accessible from carboxylic acids, which are converted to ketonitriles and subsequently cyclized with hydrazine hydrate. mdpi.com

The direct synthesis of N-substituted pyrazoles from primary amines offers an alternative to using potentially hazardous hydrazine derivatives. acs.org This method involves reacting a primary amine, such as aniline or an alkylamine, with a 1,3-dicarbonyl compound and an amination reagent like O-(4-nitrobenzoyl)hydroxylamine. acs.orgnih.gov This approach is effective for producing a range of N-aryl and N-alkyl pyrazoles. acs.org

The following table summarizes representative syntheses of pyrazole and anilino-pyrazole intermediates.

Table 1: Synthesis of Pyrazole and Anilino-Pyrazole Intermediates

| Starting Material 1 | Starting Material 2 | Product | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Phenylhydrazine | 1,3,5-substituted pyrazole | Nano-ZnO | 95% | nih.gov |

| Ethyl β-2,4-dichloroanilino-β-imino-propionate hydrochloride | 2,4,6-trichlorophenyl hydrazine | 1-(2,4,6-trichlorophenyl)-3-(2,4-dichloroanilino)-pyrazolone | Pyridine | 50% | google.com |

| Ethyl β-2-chloro-5-nitro-anilino-β-imino-propionate hydrochloride | m-chlorophenyl hydrazine | 1-(m-chlorophenyl)-3-(2-chloro-5-nitroanilino)-pyrazolone | Pyridine | 61.5% | google.com |

| Acetophenones | 2-Hydrazinylpyridine | 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes | Vilsmeier-Haack Reagent | 66-85% | mdpi.com |

| 2,4-Pentanedione | Aniline | 3,5-Dimethyl-1-phenyl-1H-pyrazole | O-(4-nitrobenzoyl)hydroxylamine | 47% | nih.gov |

| Carboxylic acids | Hydrazine hydrate | 5-alkyl-3-amino-1H-pyrazoles | Sodium hydride, Acetonitrile | - | mdpi.com |

Once the pyrazolone ring is formed, its structure can be further diversified through various functionalization reactions. mdpi.comencyclopedia.pub These late-stage modifications are crucial for creating a library of analogues from a common intermediate. researchgate.net

Common functionalization strategies include (pseudo)halogenation followed by transition-metal-catalyzed cross-coupling reactions or direct C-H functionalization. researchgate.net For example, N-arylpropargyl-N′-tosylhydrazines can be cyclized in the presence of iodine to form 4-iodo-1-tosylpyrazoles. nih.gov The resulting iodinated pyrazoles are versatile intermediates for subsequent palladium-catalyzed alkynyl and aryl couplings. nih.gov

The pyrazolone ring can also undergo cycloaddition reactions. A Lewis base-catalyzed (3 + 2) cycloaddition of pyrazolone-derived Morita–Baylis–Hillman (MBH) carbonates with arynes has been developed to produce indene-fused spiropyrazolones. acs.org These spiro compounds can be further modified. For instance, the N-phenyl ring of the spiropyrazolone can undergo rhodium-catalyzed ortho C-H functionalization with diazo esters. acs.org Additionally, the molecule can be brominated using N-bromosuccinimide (NBS), leading to double bromination at the para-position of the N-phenyl group and on the pyrazolone methyl group. acs.org

Alkylation and arylation are also common post-cyclization modifications. nih.gov For instance, pyrazolines formed from the condensation of hydrazines with α,β-ethylenic ketones can be N-alkylated using LDA before being oxidized to the corresponding pyrazole. nih.gov Copper-catalyzed three-component reactions have also been employed to introduce aryl substituents at the N-1 position of the pyrazole ring using aryl halides. beilstein-journals.org

The following table provides examples of post-cyclization functionalization reactions on pyrazolone rings.

Table 2: Post-Cyclization Functionalization of Pyrazolone Rings

| Pyrazole Substrate | Reaction Type | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-arylpropargyl-N′-tosylhydrazine | Iodocyclization | I₂, Base | 5-functionalized-4-iodo-1-tosylpyrazole | Moderate to Good | nih.gov |

| Indene-fused spiropyrazolone | ortho C-H Functionalization | Diazo ester, Rh-catalyst | ortho-functionalized N-phenyl derivative | High | acs.org |

| Indene-fused spiropyrazolone | Bromination | NBS | Doubly brominated spiro product | 59% | acs.org |

| Pyrazoline | N-Alkylation & Oxidation | LDA, Alkyl halide | 4-alkyl-1,3,5-triarylpyrazole | 66-88% | nih.gov |

| Enaminone/Hydrazine Intermediate | N-Arylation | Aryl halide, Cu-catalyst | 1,3-disubstituted pyrazole | - | beilstein-journals.org |

Chemical Reactivity and Transformation Studies of 3 Anilino 2 Methyl 1h Pyrazol 5 One

Tautomerism in 3-Anilino-2-methyl-1H-pyrazol-5-one and Related Pyrazol-5-one Systems

Pyrazol-5-ones, including this compound, are known to exist in multiple tautomeric forms, a phenomenon that significantly influences their chemical and biological properties. bas.bg The primary tautomers are the CH, NH, and OH forms (Figure 1). bas.bg The equilibrium between these forms is dictated by various factors, including the nature of substituents on the pyrazolone (B3327878) ring, the solvent, and temperature. bas.bgnih.gov

Figure 1.

Figure 1.Experimental and Computational Elucidation of Tautomeric Forms (e.g., CH, NH, OH)

Both experimental techniques and computational methods have been instrumental in understanding the tautomeric preferences of pyrazol-5-one derivatives. researchgate.net Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside X-ray crystallography, provide direct evidence for the existence and relative populations of different tautomers in solution and the solid state. nih.govnih.gov

Computational studies, often employing Density Functional Theory (DFT), have become powerful tools to predict the relative stabilities of tautomers. nih.govresearchgate.net For instance, calculations have shown that for many 1-substituted pyrazolin-5-ones, the CH tautomer possesses the lowest ground state energy, suggesting it is the most stable form. researchgate.net In a study on 1-phenyl-3-methyl-5-pyrazolone, it was found that in a nonpolar solvent like CDCl₃, the CH-structure was the only one observed. researchgate.net However, in a polar solvent like DMSO, a mixture of CH, OH, and NH tautomers was present, with the OH and NH forms being in rapid equilibrium. researchgate.net

Experimental data often corroborates these computational findings. For example, ¹H and ¹³C NMR studies of 4-acyl-(1-n-hexyl)-3-methyl-5-pyrazolones indicate the predominance of the 4-acylpyrazol-5-ol (OH) form, which is stabilized by an intramolecular hydrogen bond. scielo.br Similarly, for 4-aminomethylene derivatives, the enamine (NH) form is favored due to similar intramolecular hydrogen bonding. scielo.br

Interactive Data Table: Tautomeric Preference of Pyrazolone Derivatives in Different Solvents

| Compound | Solvent | Predominant Tautomer(s) | Method | Reference |

| 1-Phenyl-3-methyl-5-pyrazolone | CDCl₃ | CH | ¹³C and ¹⁵N NMR | researchgate.net |

| 1-Phenyl-3-methyl-5-pyrazolone | DMSO | CH, OH, NH (in equilibrium) | ¹³C and ¹⁵N NMR | researchgate.net |

| 4-Acyl-(1-n-hexyl)-3-methyl-5-pyrazolones | Not Specified | OH (4-acylpyrazol-5-ol) | ¹H and ¹³C NMR | scielo.br |

| 4-Aminomethylene derivatives of pyrazolones | Not Specified | NH (enamine) | ¹H and ¹³C NMR | scielo.br |

| 1-Phenyl-1H-pyrazol-3-ol | CDCl₃ or C₆D₆ | Dimeric 1H-pyrazol-3-ol | NMR, X-ray | nih.gov |

| 1-Phenyl-1H-pyrazol-3-ol | DMSO-d₆ | Monomeric 1H-pyrazol-3-ol | NMR | nih.gov |

Influence of Substituents on Tautomeric Equilibria in Pyrazolones

The nature and position of substituents on the pyrazolone ring play a crucial role in determining the predominant tautomeric form. nih.gov Electron-donating groups and electron-withdrawing groups can shift the equilibrium by altering the electron density within the ring and influencing the stability of the different tautomers. researchgate.net

Theoretical calculations have shown that substituents with strong electron-donating properties at the C4 position can promote a tautomeric equilibrium, leading to an increased proportion of the 5-tautomer. researchgate.net Conversely, cationic substituents, such as NH₃⁺ and N₂⁺, at the 3- or 5-position have been computationally predicted to strongly shift the equilibrium towards the 3-substituted tautomer. rsc.org

In a study of 3(5)-disubstituted-1H-pyrazoles with ester and amide groups, X-ray crystallography revealed that compounds with methyl and amino groups favored the tautomer with the ester or amide group at position 3. nih.gov However, for those with a nitro group, the tautomer with the substituent at position 5 was preferred. nih.gov This highlights the significant impact of the electronic nature of the substituent on tautomeric preference.

Electrophilic Substitution Reactions on the Pyrazolone Nucleus

The pyrazolone ring is an aromatic system and, as such, can undergo electrophilic substitution reactions. nih.gov The position of electrophilic attack is highly dependent on the reaction conditions and the nature of the substituents on the ring. Generally, electrophilic substitution occurs preferentially at the C4 position. nih.govcopbela.org This is because the nitrogen atoms at positions 1 and 2 deactivate the C3 and C5 positions towards electrophilic attack. researchgate.net

However, the reactivity can be altered by the protonation state of the pyrazole (B372694) ring. In strongly acidic media, the pyrazole ring can be protonated, leading to deactivation of the ring towards electrophilic attack. cdnsciencepub.com Under these conditions, electrophilic substitution may occur on other parts of the molecule, such as a phenyl substituent, if present. cdnsciencepub.com For instance, the nitration of 1-phenylpyrazole (B75819) with mixed acids results in the initial substitution at the para-position of the phenyl ring. cdnsciencepub.com

Nucleophilic Addition and Substitution Reactions Involving this compound

The pyrazolone nucleus, particularly at the C3 and C5 positions, is susceptible to nucleophilic attack. nih.govresearchgate.net This reactivity is enhanced by the presence of electron-withdrawing groups on the ring.

A notable reaction is the Michael addition, which is a nucleophilic addition of an enolate to an α,β-unsaturated carbonyl compound. rjptonline.org This reaction is a key step in the synthesis of various pyrazolinone derivatives. rjptonline.org

Nucleophilic substitution reactions on the pyrazolone ring are less common due to the electron-rich nature of the heterocycle. mdpi.com However, they can occur under specific conditions, particularly when a good leaving group is present. For example, a chloro-substituted pyrazole can react with nucleophiles like hydrazine (B178648) and primary amines to yield the corresponding substituted derivatives. researchcommons.org

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

Pyrazolone derivatives are valuable synthons for the construction of fused heterocyclic systems. sioc-journal.cnbeilstein-journals.org They can participate in various cycloaddition reactions, leading to the formation of polycyclic structures with potential biological activity. sioc-journal.cneurekaselect.com

One common approach involves the [3+2] cycloaddition of pyrazolone-based synthons with other reactive species. For instance, N-heterocyclic carbene (NHC)-catalyzed [3+2] cycloaddition of isatin-derived enals with pyrazole-4,5-diones has been used to synthesize spirooxindole dihydrofuran fused pyrazolone compounds. sioc-journal.cn

Furthermore, multicomponent reactions involving pyrazolones can lead to the formation of fused systems like pyrano[2,3-c]pyrazoles. beilstein-journals.org These reactions often proceed through a series of steps, including Knoevenagel condensation and Michael addition, followed by cyclization. beilstein-journals.org Catalyst-controlled switchable cycloadditions, such as (5+4)/(3+4) cycloadditions, have also been developed for the divergent synthesis of pyrazole-fused seven- and nine-membered heterocycles. acs.org

Oxidative and Reductive Transformations of Pyrazolone Frameworks

The pyrazolone framework can undergo both oxidative and reductive transformations, leading to a variety of functionalized derivatives. bohrium.com Pyrazol-3-ones are susceptible to oxidation by various oxidizing agents, including molecular oxygen. bohrium.com The oxidation of aminopyrazolones, for example, can proceed via a single-electron transfer mechanism to form stable free radicals. nih.gov The presence of a 4-amino group facilitates the oxidation of pyrazolones under mild conditions. nih.gov

Reductive transformations of pyrazolones are also possible. For example, the reduction of a nitro-substituted pyrazole can be achieved using reagents like sodium polysulphide to yield the corresponding amino-pyrazole derivative. researchgate.net These transformations are crucial for introducing new functional groups and modifying the properties of the pyrazolone core.

Spectroscopic and Structural Elucidation of 3 Anilino 2 Methyl 1h Pyrazol 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution and the solid state.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. In the case of 3-anilino-2-methyl-1H-pyrazol-5-one and its derivatives, characteristic signals are observed for the protons of the pyrazolone (B3327878) and aniline (B41778) rings.

For similar pyrazolone derivatives, the methyl group protons on the pyrazolone ring typically appear as a singlet in the upfield region of the spectrum. For instance, in a related compound, the methyl protons present as a singlet at approximately 2.05 ppm. The protons of the aniline ring exhibit signals in the aromatic region, typically between 6.3 and 8.5 ppm, with their exact chemical shifts and splitting patterns depending on the substitution pattern of the ring. For example, in 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the aniline protons appear as doublets at 6.88 and 6.62 ppm. mdpi.com The N-H proton of the anilino group often appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration. In some instances, this N-H proton signal is observed downfield, in the region of 8.42-9.85 ppm. jmchemsci.com

Interactive Data Table: ¹H NMR Chemical Shifts for Pyrazolone Derivatives

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Pyrazole (B372694) CH₃ | ~2.05 - 2.32 | Singlet |

| Aniline Ar-H | ~6.3 - 8.5 | Multiplet/Doublet |

| Anilino N-H | ~8.42 - 9.85 | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound and its analogues, distinct signals are observed for the carbons of the pyrazolone and aniline moieties.

The carbonyl carbon (C=O) of the pyrazolone ring is typically observed in the downfield region of the spectrum, often around 157-174 ppm. The carbons of the pyrazole ring itself show characteristic chemical shifts, for example, C3 and C5 of the pyrazole ring can appear at approximately 146.0 ppm and 158.7 ppm, respectively. scielo.br The methyl carbon attached to the pyrazole ring resonates at a much higher field, typically in the range of 9-18 ppm. The carbon atoms of the aniline ring appear in the aromatic region, generally between 114 and 148 ppm. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts for Pyrazolone Derivatives

| Carbon Atom | Chemical Shift (ppm) |

| Pyrazolone C=O | ~157 - 174 |

| Pyrazole C3 | ~144 - 149 |

| Pyrazole C5 | ~143 - 161 |

| Pyrazole CH₃ | ~9 - 18 |

| Aniline Aromatic C | ~114 - 148 |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR, are invaluable for unambiguously assigning complex structures and studying dynamic processes like tautomerism.

2D NMR: Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton. columbia.educolumbia.edu The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are two or three bonds apart, providing crucial connectivity information to piece together the molecular structure. columbia.educolumbia.edu For example, an HMBC spectrum can show a correlation between the methyl protons and the C3 carbon of the pyrazole ring. ipb.pt

Solid-State NMR: Solid-state NMR is particularly useful for studying the tautomeric forms of pyrazolones in the solid state, which can differ from their forms in solution. researchgate.net By comparing solid-state and solution NMR data, researchers can gain insights into the predominant tautomer in each phase. mdpi.com This is crucial as pyrazolones can exist in different tautomeric forms (CH, OH, and NH), and the equilibrium between them can be influenced by the surrounding environment. researchgate.net

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., C=O, N-H)

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. For this compound, key functional groups include the carbonyl (C=O) and the amine (N-H) groups.

The C=O stretching vibration of the pyrazolone ring typically appears as a strong absorption band in the region of 1670-1740 cm⁻¹. jmchemsci.comsapub.org The N-H stretching vibration of the anilino group is observed in the range of 3200-3500 cm⁻¹. jmchemsci.comrjptonline.org The presence of aromatic rings (both aniline and pyrazole) is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1620 cm⁻¹ region. rjptonline.org

Interactive Data Table: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | > 3000 | Medium |

| C=O Stretch | 1670 - 1740 | Strong |

| Aromatic C=C Stretch | 1400 - 1620 | Medium-Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule.

In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) would be observed, confirming the molecular weight of the compound. For example, a related pyrazolone derivative showed a molecular ion peak (M⁺¹) at m/z 233.45. rjptonline.org HRMS can further confirm the molecular formula by providing a highly accurate mass measurement. indexcopernicus.comacs.org

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For pyrazolone derivatives, X-ray crystallography can confirm the tautomeric form present in the crystal, which is often the keto-amine form. core.ac.uk

Crystal structure analysis reveals the planarity of the pyrazolone ring and the dihedral angles between the pyrazolone and aniline rings. nih.gov These studies also show how the molecules are packed in the crystal lattice, which is often stabilized by intermolecular hydrogen bonds, such as N-H···O and C-H···O interactions, as well as π-π stacking interactions between the aromatic rings. core.ac.ukiucr.org For instance, in a similar compound, an intramolecular N—H⋯O hydrogen bond was observed, which contributes to the planarity of the central part of the molecule. iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Detailed experimental research findings, including specific absorption maxima (λmax) and corresponding molar absorptivity (ε) values for this compound, are not available in the reviewed scientific literature.

The electronic absorption characteristics of pyrazolone compounds are known to be influenced by their tautomeric forms, with the "one" form predominating in non-polar solvents and the enamine and enolic forms being more prevalent in polar solvents. bch.ro The UV-Vis spectra of pyrazole rings typically show absorption maxima in the range of 209–216 nm. bch.ro However, without specific experimental data for this compound, a detailed discussion and data table of its electronic absorption characteristics cannot be provided.

Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) could predict the electronic transitions and absorption spectra of this compound, but such specific computational results for this compound are also not presently available in published research.

Coordination Chemistry of Pyrazolone Based Ligands

Design and Synthesis of Metal Complexes Incorporating Pyrazolone (B3327878) Moieties

The synthesis of metal complexes with pyrazolone-based ligands is a well-established area of research, driven by their potential applications in various fields, including catalysis and materials science. smolecule.commdpi.com The general approach involves the reaction of a pyrazolone derivative with a suitable metal salt in an appropriate solvent. nih.gov

For instance, the synthesis of Ni(II), Cu(II), and Co(II) complexes of a related pyrazolone derivative, N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide, is achieved by refluxing an ethanolic solution of the ligand with the corresponding metal chloride. nih.gov The resulting colored complexes are then filtered, washed, and dried. nih.gov This method highlights a common synthetic strategy that can be adapted for 3-anilino-2-methyl-1H-pyrazol-5-one.

The design of these complexes often focuses on creating specific coordination environments around the metal center to achieve desired properties. By modifying the substituents on the pyrazolone ring, such as the anilino and methyl groups in the title compound, the steric and electronic properties of the ligand can be fine-tuned, influencing the geometry and stability of the resulting metal complex.

Exploration of Ligand Binding Modes and Coordination Geometries of Pyrazolones

Pyrazolone-based ligands exhibit diverse coordination behaviors due to the presence of multiple potential donor atoms, including the carbonyl oxygen and the nitrogen atoms of the pyrazole (B372694) ring. researchgate.net The specific binding mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

In many instances, pyrazolone derivatives act as bidentate ligands, coordinating to the metal ion through the carbonyl oxygen and one of the nitrogen atoms of the pyrazole ring, forming a stable chelate ring. researchgate.net However, other coordination modes, including monodentate and bridging behaviors, have also been observed.

The coordination geometry of the resulting metal complexes can vary significantly, ranging from square planar and tetrahedral to octahedral and more complex polymeric structures. unicam.it For example, studies on related pyrazolone complexes have revealed square planar geometries for Cu(II) complexes and octahedral geometries for Zn(II) complexes. unicam.it The anilino group in this compound could potentially participate in coordination, leading to even more intricate structures and binding modes. The analysis of kinase inhibitor binding modes reveals that anilino groups can play a crucial role in coordinating with metal ions or protein residues. acs.orgacs.org

Catalytic Applications of Pyrazolone-Metal Complexes

Metal complexes derived from pyrazolone ligands have shown promise as catalysts in a variety of organic transformations. mdpi.comnih.gov The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states and to activate substrates through coordination.

A notable application is in oxidation reactions. For instance, molybdenum(VI) complexes with O,O-donor pyrazolone-based ligands have been investigated as catalysts for the deoxydehydration of vicinal diols to alkenes. unicam.it The proposed mechanism involves the activation of the diol, reduction of the metal center, and subsequent alkene extrusion. unicam.it

Furthermore, poly(aniline-co-melamine)@MnFe2O4 nanocomposites have been utilized as a catalyst for the synthesis of various pyrazole derivatives, demonstrating high catalytic activity, stability, and reusability. frontiersin.org This suggests that metal complexes of this compound, when supported on suitable materials, could also serve as efficient and recyclable catalysts. The versatility of pyrazole-containing ligands in catalysis is further highlighted by their use in C-F activation strategies and as part of tris(pyrazolyl)methane (Tpm) ligands in various catalytic applications. mdpi.combohrium.com

Spectroscopic Characterization of Metal-Pyrazolone Coordination Compounds

A variety of spectroscopic techniques are employed to characterize metal-pyrazolone coordination compounds and elucidate their structures.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the pyrazolone ligand. The stretching frequency of the carbonyl group (C=O) is particularly informative. A shift in the C=O stretching band to a lower frequency in the metal complex compared to the free ligand indicates coordination of the carbonyl oxygen to the metal ion. nih.gov Additionally, new bands appearing in the low-frequency region of the spectrum can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to probe changes upon complexation. nih.gov Shifts in the proton and carbon signals of the pyrazolone ring and its substituents upon coordination can provide insights into the binding mode and the electronic environment of the ligand in the complex. mdpi.com

Electronic Spectroscopy (UV-Vis): The electronic spectra of the metal complexes provide information about the coordination geometry around the metal ion. researchgate.net The d-d transitions observed in the visible region of the spectrum are characteristic of the specific metal ion and its coordination environment. For instance, the electronic spectra of Co(II) complexes can help distinguish between tetrahedral and octahedral geometries. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic metal complexes, such as those of Cu(II), ESR spectroscopy is a valuable technique. The ESR spectral parameters, such as the g-values, can provide detailed information about the geometry of the complex and the nature of the metal-ligand bonding. researchgate.net

Advanced Applications in Medicinal and Biological Chemistry Mechanistic Focus

Structure-Activity Relationship (SAR) Studies for Pyrazolone (B3327878) Derivatives

The biological activity of pyrazolone derivatives is intricately linked to their chemical structure. mdpi.com Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to the pyrazolone core and its substituents influence their pharmacological properties. rsc.orgresearchgate.net

Impact of Substituent Modifications on Biochemical Activity Profiles

The biochemical activity of pyrazolone derivatives can be significantly altered by modifying the substituents on the pyrazole (B372694) ring. nih.gov For instance, the introduction of different functional groups at various positions can modulate the compound's polarity, lipophilicity, and steric properties, which in turn affects its binding affinity to biological targets. researchgate.net

Key findings from SAR studies on various pyrazolone derivatives include:

Substitution at the N1-position: The nature of the substituent at the N1-position of the pyrazole ring is often critical for activity. For example, in a series of pyrazole derivatives targeting adenosine (B11128) receptors, the presence of a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety was initially thought to confer potency and selectivity for the human A2B adenosine receptor (AR). plos.org However, subsequent studies revealed that this modification led to high affinity for the human A3 AR instead. plos.org

Substitution at the C3-position: The group at the C3 position can significantly impact biological activity. In a study of pyrazole derivatives as antiproliferative agents, modifications at this position led to notable differences in their efficacy. mdpi.com

Substitution at the C4-position: The C4 position offers another site for modification to fine-tune the activity. The introduction of a formyl group at this position has been a key step in the synthesis of various biologically active pyrazole-based compounds. mdpi.com

Anilino Moiety: The anilino group at the C3 position is a key feature of the title compound. Modifications to the aniline (B41778) ring, such as the introduction of electron-withdrawing or electron-donating groups, can have a profound effect on the compound's biological profile. mdpi.com For example, in a series of pyrazoline derivatives, compounds with chloro substitutions on the phenyl ring of the anilino group showed enhanced antitubercular activity. researchgate.net

The following table summarizes the impact of various substituents on the biological activity of pyrazolone derivatives based on several research findings.

| Scaffold/Derivative | Substituent Modification | Impact on Biological Activity |

| Pyrazolo[4,3-e] nih.govrsc.orgunair.ac.idtriazolo[1,5-c]pyrimidine | 1-(3-trifluoromethyl-benzyl)-1H-pyrazole at C2 | Inactive at hA2B AR, but high affinity for hA3 AR. plos.org |

| Pyrazolo-triazolo-pyrimidines | N5-phenyl ring with para-sulfonic acid group | Not well tolerated, reduced affinity at human A3 adenosine receptors. d-nb.info |

| Pyrazole-imidazoline | Replacement of imidazoline (B1206853) with carboxamide | Impacted antitrypanosomal activity. mdpi.com |

| Benzofuran pyrazole | Addition of nitro and bromo groups | Elevated antinociceptive efficacy. frontiersin.org |

Rational Design and Optimization Strategies for Pyrazolone-Based Bioactive Molecules

Rational drug design, often guided by SAR data and computational modeling, is a powerful strategy for developing potent and selective pyrazolone-based bioactive molecules. scienceopen.comnih.gov This approach involves the iterative process of designing, synthesizing, and testing new analogues to improve their pharmacological properties. nih.gov

Optimization strategies frequently employed include:

Scaffold Hopping and Bioisosteric Replacement: Replacing a core scaffold or a specific functional group with another that has similar steric and electronic properties can lead to improved activity or a better side-effect profile. nih.govresearchgate.net For instance, replacing the imidazoline ring in a hit compound with a carboxamide moiety was explored to optimize its antitrypanosomal activity. mdpi.com

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, it can be used to design ligands that fit precisely into the binding site. Molecular docking studies are often used to predict the binding mode and affinity of designed compounds. scienceopen.comnih.gov

Pharmacophore Modeling: This technique involves identifying the essential structural features (pharmacophore) required for biological activity. This model can then be used to search for new compounds with similar features. nih.gov

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity to identify promising leads. researchgate.netnih.gov

A study on pyrazole-phthalazine hybrids as α-glucosidase inhibitors exemplified a rational design approach. nih.gov The design aimed to combine the pharmacophoric features of both pyrazole and phthalazine (B143731) moieties to achieve selective inhibition. The resulting hybrids showed significantly higher activity than the standard drug, acarbose. nih.gov

Biochemical Mechanism of Action Investigations of Pyrazolone Derivatives

Understanding the biochemical mechanisms by which pyrazolone derivatives exert their effects is crucial for their development as therapeutic agents. These investigations often involve enzyme inhibition studies, receptor binding profiling, and analysis of their impact on intracellular signaling pathways. scispace.com

Enzyme Inhibition Studies (e.g., Protein Kinases, Reverse Transcriptase, Monoamine Oxidase)

Pyrazolone derivatives have been shown to inhibit a variety of enzymes, making them attractive candidates for the treatment of various diseases. nih.govnih.govnih.gov

Protein Kinase Inhibition: Protein kinases are key regulators of cellular processes, and their dysregulation is often implicated in cancer. nih.govrsc.org The pyrazole scaffold is a key component in several FDA-approved protein kinase inhibitors. nih.gov Pyrazolone derivatives have been investigated as inhibitors of various protein kinases, including c-Jun N-terminal kinase (JNK) and Aurora kinases. nih.govgoogle.com For example, certain pyrazole amides have shown potent JNK-1 inhibitory activity. nih.gov

Reverse Transcriptase Inhibition: HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus. Pyrazole derivatives have been identified as a new class of non-nucleoside RT inhibitors (NNRTIs). nih.govrsc.org Some pyrrolyl-pyrazole carboxylic acids have demonstrated selective inhibition of the RNase H function of reverse transcriptase. acs.orgunica.it

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases are enzymes involved in the metabolism of neurotransmitters, and their inhibition can be beneficial in treating depression and neurodegenerative disorders. unair.ac.idbenthamdirect.comingentaconnect.com Pyrazoline derivatives, which are dihydropyrazoles, have shown promise as selective inhibitors of both MAO-A and MAO-B. unair.ac.idnih.gov The 4,5-dihydro-1H-pyrazole structure appears to be a favorable template for designing MAO-A inhibitors. frontiersin.org

The table below presents examples of pyrazolone derivatives and their enzyme inhibitory activities.

| Enzyme Target | Pyrazolone Derivative Class | Key Findings |

| Protein Kinases | Pyrazole amides | Potent JNK-1 inhibitory activity. nih.gov |

| HIV-1 Reverse Transcriptase | 1,3,4,5-tetrasubstituted-pyrazoles | Identified as a new class of potent NNRTIs. nih.gov |

| HIV-1 Ribonuclease H | Pyrrolyl-pyrazole carboxylic acids | Selective inhibition of RNase H function. acs.orgunica.it |

| Monoamine Oxidase (MAO) | Pyrazoline derivatives | Selective inhibitors of MAO-A and MAO-B. unair.ac.idnih.gov |

Receptor Binding Profiling and Molecular Target Identification

Identifying the specific molecular targets of pyrazolone derivatives is essential for understanding their mechanism of action and for predicting their potential therapeutic effects and side effects. acs.org This is often achieved through receptor binding assays and other molecular biology techniques.

For example, a series of pyrazolo[4,3-e] nih.govrsc.orgunair.ac.idtriazolo[1,5-c]pyrimidine derivatives were synthesized and profiled for their affinity at the four adenosine receptor subtypes (A1, A2A, A2B, and A3). plos.org While initially designed as A2B AR antagonists, these compounds surprisingly showed high affinity and selectivity for the A3 AR. plos.org Molecular docking studies were then used to rationalize these findings, revealing that the topological features of the A3 AR were better suited to accommodate this new series of compounds. plos.org

In another study, new pyrazole and isoxazole (B147169) derivatives were synthesized and their binding affinities for dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT2C receptors were evaluated to assess their potential as atypical antipsychotics. nih.gov

Modulation of Intracellular Signaling Pathways

Beyond direct enzyme inhibition or receptor binding, pyrazolone derivatives can exert their biological effects by modulating intracellular signaling pathways. These pathways are complex networks that control various cellular functions, including proliferation, apoptosis, and inflammation.

For instance, some pyrazolone-based bioactive ligands have been investigated for their potential to target the NF-κB signaling pathway, which plays a critical role in cancer and inflammation. researchgate.net By inhibiting this pathway, these compounds could potentially suppress tumor growth and inflammatory responses.

Furthermore, pyrazole derivatives have been shown to modulate signaling pathways associated with oxidative stress and apoptosis, suggesting their potential as neuroprotective agents. Some pyrazolone derivatives have also been found to induce autophagy, a cellular process that can lead to the clearance of intracellular pathogens like Mycobacterium tuberculosis. researchgate.net The interaction between the gut microbiota and the cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA) signaling pathway is another area where pyrazolone derivatives might have a modulatory role, with potential implications for neurological diseases. researchgate.net

Diverse Biological Activity Categories (Mechanistic Exploration)

The pyrazolone scaffold, particularly with anilino substitution, is a cornerstone in the development of therapeutic agents due to its wide spectrum of pharmacological activities. nih.govmdpi.com This structural motif is found in numerous compounds that exhibit significant biological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant properties. nih.govresearchgate.netnih.gov The versatility of the pyrazolone ring allows it to interact with a diverse array of biological targets, making it a privileged pharmacophore in drug discovery. researchgate.netekb.eg

Antimicrobial Activity: Mechanistic Insights

Derivatives of the anilino-pyrazolone core have demonstrated significant potential as antimicrobial agents, active against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular integrity.

The antimicrobial efficacy of pyrazole derivatives is linked to their specific structural features. For instance, certain 1H-pyrazole-3-carboxylic acid derivatives show potent activity against bacteria such as Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida. mdpi.com The introduction of different substituents onto the pyrazole ring system allows for the fine-tuning of their antimicrobial spectrum and potency. mdpi.com Some pyrazolylpyrazolines have been found to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and shown to be effective against various bacterial strains. nih.gov

Research has highlighted several compounds with notable activity:

Compound 151 (1H-pyrazole-3-carboxylic acid derivative) : Showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Compound 162 (Pyrazolylpyrazoline derivative) : Demonstrated inhibitory action against both Gram-positive and Gram-negative bacteria. mdpi.com

Compounds 158, 159, 160, and 161 : These pyrazole derivatives exhibited excellent antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa when compared to the standard drug ceftriaxone. mdpi.com

Pyrazolo[1,5-a]pyrimidine derivatives (8b, 10e, 10i, 10n) : These compounds were identified as the most active against both Gram-positive and Gram-negative bacterial strains in their series. nih.gov

The ability of these compounds to act on a wide range of bacteria underscores the potential of the pyrazolone scaffold in developing new antibiotics to combat resistant strains. tandfonline.com

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Series | Key Findings | Target Organisms | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Compounds 8b, 10e, 10i, and 10n were the most active. | Gram-positive and Gram-negative bacteria | nih.gov |

| 1H-Pyrazole-3-carboxylic acids | Compound 151 showed the best activity in its series. | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | mdpi.com |

| Pyrazolylpyrazolines | Compound 162 inhibited the growth of both Gram-positive and Gram-negative bacteria. | Gram-positive and Gram-negative bacteria | mdpi.com |

Anticancer Activity: Molecular Mechanisms

The pyrazolone nucleus is a prominent scaffold in the design of anticancer agents, with derivatives showing cytotoxicity against various cancer cell lines. nih.gov Their mechanisms of action are often multifaceted, primarily involving the inhibition of key signaling proteins that are crucial for tumor growth and survival. mdpi.comresearchgate.net

A major mechanism for the anticancer effects of pyrazolone derivatives is the inhibition of protein kinases. researchgate.net Many pyrazole-containing compounds act as potent inhibitors of receptor tyrosine kinases (RTKs) like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as non-receptor tyrosine kinases such as Src and Abl. nih.govmdpi.comrsc.org The structural similarity of pyrazolo[3,4-d]pyrimidines to purines allows them to interfere with signaling pathways that promote cell proliferation. mdpi.comresearchgate.net

Key molecular targets and findings include:

Kinase Inhibition : Pyrazole derivatives have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), PI3 kinase, EGFR, and VEGFR-2. nih.govmdpi.comrsc.org For example, a pyrazole carbaldehyde derivative was identified as a potent PI3 kinase inhibitor with an IC₅₀ of 0.25 μM against MCF-7 breast cancer cells. nih.gov

Induction of Apoptosis : Many pyrazolone-based compounds exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells.

Structure-Activity Relationship (SAR) : SAR studies have shown that substitutions on the pyrazole ring significantly influence anticancer efficacy. nih.gov For instance, introducing an anilino function into a pyrazolo[3,4-d]pyrimidine core enhanced anticancer activity against the MCF-7 cell line, with an IC₅₀ value of 14 µM. mdpi.com

Table 2: Anticancer Activity and Molecular Targets of Pyrazolone Derivatives

| Compound/Derivative Series | Molecular Target | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Pyrazole carbaldehyde derivative (Compound 43) | PI3 kinase | MCF-7 (Breast) | 0.25 µM | nih.gov |

| 5-Anilino-pyrazolo[3,4-d]pyrimidine (Compound 7) | Not specified | MCF-7 (Breast) | 14 µM | mdpi.com |

| 1H-Pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | EGFR | A549 (Lung), HCT116 (Colorectal) | 8.21 µM (A549), 19.56 µM (HCT116) | nih.gov |

| Selanyl-1H-pyrazole derivative (Compound 54) | EGFR and VEGFR-2 | HepG2 (Liver) | 13.85 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine (Compound XVI) | FLT3 | Various (NCI-60) | GI₅₀: 1.17 - 18.40 µM | rsc.org |

Anti-inflammatory Activity: Biochemical Pathways

Anilino-pyrazolone derivatives are recognized for their potent anti-inflammatory properties, which are primarily mediated through the inhibition of key enzymes in the inflammatory cascade. A significant body of research has focused on their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation and pain. nih.gov

The biochemical pathways targeted by these compounds include:

COX-2 Inhibition : Molecular modeling studies have shown that pyrazole analogs can bind to the active site of the COX-2 enzyme through hydrogen bonding and π-π interactions. nih.gov This targeted inhibition reduces the production of prostaglandins, which are key mediators of inflammation.

Inhibition of Pro-inflammatory Cytokines : Some pyrazole derivatives have been shown to inhibit the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov

NF-κB Pathway Inhibition : Certain pyrazolo[1,5-a]quinazoline derivatives have been identified as inhibitors of the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a central pathway in the inflammatory response. mdpi.com

Several pyrazole derivatives have demonstrated significant in vivo anti-inflammatory activity in models such as the carrageenan-induced rat paw edema test. nih.gov For instance, compound 5b from a synthesized series was found to be a most potent anti-inflammatory agent, and compound 5a showed excellent activity with over 84% inhibition. nih.gov

Antiviral Activity: Inhibition Mechanisms

The pyrazolone scaffold has been identified as a valuable pharmacophore for the development of antiviral agents. researchgate.netrsc.org Derivatives have shown activity against a range of viruses by inhibiting critical viral enzymes necessary for replication. globalresearchonline.net

A notable area of research has been the development of pyrazolone derivatives as inhibitors of coronavirus proteases. The SARS-CoV-2 main protease (Mpro or 3CLpro) is an essential enzyme for viral replication, making it a prime target for antiviral drugs.

SARS-CoV-2 Main Protease (Mpro) Inhibition : Phenylpyrazolone-1,2,3-triazole hybrids have been synthesized and evaluated as inhibitors of the SARS-CoV-2 main protease. nih.gov Several of these hybrid molecules demonstrated potent inhibitory activity, with some compounds showing stronger inhibition than the reference antiviral agent GC-376. nih.gov For example, compounds 6h , 6i , and 6q had IC₅₀ values of 5.08, 3.169, and 7.55 μM, respectively, against the protease. nih.gov

Inhibition of Viral Replication : In cell-based assays, many of these derivatives inhibited SARS-CoV-2 viral replication by more than 50% with low cytotoxicity. nih.gov

The mechanism of inhibition is often non-covalent, involving interactions with key amino acid residues within the active site of the viral protease. nih.gov This research highlights the potential of anilino-pyrazolone derivatives in creating new therapies for viral infections, including COVID-19. rsc.orgnih.gov

Antioxidant Activity: Radical Scavenging and Redox Properties

Anilino-pyrazolone derivatives possess significant antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate cellular redox states. nih.gov The antioxidant potential of these compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govacs.org

The mechanism of antioxidant action involves the donation of a hydrogen atom from the pyrazolone ring or its substituents to neutralize reactive oxygen species (ROS). The presence of electron-donating groups on the anilino or pyrazole rings can enhance this activity.

DPPH Radical Scavenging : Studies on 4,4′-(arylmethylene)bis(1H-pyrazole-5-ol) derivatives showed a maximum antioxidant activity of 75% in the DPPH assay. nih.gov A separate study on 1,2,3-triazole-appended bis-pyrazole derivatives also reported good antioxidant activity compared to the standard butylated hydroxytoluene (BHT). acs.org

Structure-Activity Relationship : The antioxidant activity is influenced by the substituents on the pyrazole scaffold. mdpi.com For example, in a series of pyrazole hydrazones, derivatives 10b and 12d were found to have the highest antioxidant activity, indicating the importance of substituents at the N1 position of the pyrazole and on the acylhydrazone moiety. mdpi.com

The ability of these compounds to combat oxidative stress suggests their therapeutic potential in diseases where ROS play a pathological role.

Pyrazolone as a Versatile Pharmacophore in Modern Drug Discovery

The pyrazole ring system, and by extension the pyrazolone core, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netekb.egtandfonline.com This designation stems from its ability to serve as a versatile template for designing ligands that can interact with a wide variety of biological targets with high affinity and specificity. researchgate.net The structural and electronic properties of the pyrazolone ring make it an ideal building block in modern drug discovery. ekb.egresearchgate.net

Key attributes of the pyrazolone pharmacophore include:

Structural Versatility : The pyrazolone ring can be readily functionalized at multiple positions, allowing for the creation of large and diverse chemical libraries. This synthetic accessibility enables systematic exploration of structure-activity relationships to optimize potency and selectivity. nih.govmdpi.com

Broad Pharmacological Spectrum : As detailed in the preceding sections, pyrazolone derivatives exhibit an extensive range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. researchgate.netnih.gov This broad applicability is a hallmark of a privileged structure.

Presence in Approved Drugs : The pyrazole nucleus is a core component of numerous FDA-approved drugs used to treat a variety of conditions, from cancer (e.g., Ruxolitinib, Axitinib) and HIV (Lenacapavir) to inflammatory diseases. researchgate.nettandfonline.com This clinical success validates the therapeutic potential of the scaffold.

Favorable Physicochemical Properties : Pyrazole-containing molecules often possess drug-like properties, contributing to their potential for good pharmacokinetic profiles, which is essential for the development of successful therapeutic agents. ekb.eg

The aniline-substituted pyrazolone motif, in particular, combines the versatile pyrazolone core with an aromatic amine group that can participate in crucial hydrogen bonding and π-stacking interactions with biological targets, further enhancing its utility as a pharmacophore for designing potent and selective drugs. researchgate.nettandfonline.com

Materials Science and Photophysical Applications of Pyrazolone Systems

Pyrazolone (B3327878) Derivatives in Functional Dye Chemistry and Pigment Development

Pyrazolone derivatives, including 3-anilino-2-methyl-1H-pyrazol-5-one, are significant in the field of functional dye and pigment chemistry. researchgate.netnih.gov These compounds serve as precursors for various dyes and are recognized for their role as coupling components for azo dyes. researchgate.net The pyrazolone nucleus is a versatile scaffold found in a variety of dyes and agrochemicals. nih.govglobalresearchonline.net

The chemical structure of pyrazolones, characterized by a five-membered ring with two adjacent nitrogen atoms, allows for a wide range of chemical modifications. globalresearchonline.netbiosynce.com This adaptability enables the synthesis of a diverse array of derivatives with tailored properties for specific applications in materials science. biosynce.com For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-ol with various aldehydes can lead to the formation of bis-pyrazolone derivatives, which are used in the creation of pigments. frontiersin.org The resulting compounds often exhibit strong luminescence and high thermal stability, making them suitable for use as electroluminescent materials. bohrium.commdpi.com

Furthermore, pyrazolone-based ligands are increasingly utilized in the development of functional materials due to their coordination capabilities with various metal ions. bohrium.com This has led to the creation of metal complexes with unique optical and electrical properties.

Photophysical Properties of Pyrazolone-Based Compounds

Electronic Absorption and Emission Characteristics (e.g., Wavelength Maxima, Intensities)

Pyrazolone-based compounds exhibit a range of interesting photophysical properties. Their electronic absorption and emission characteristics are influenced by their molecular structure and the surrounding environment. For example, some pyrazolo[3,4-b]quinoline derivatives show fluorescence emission between 520–540 nm, with the absorption and emission maxima shifting to longer wavelengths (a red shift) as the solvent polarity increases. psu.edu

Derivatives of 1H-pyrazolo[3,4-b]quinolines have been synthesized and their use in optoelectronic applications has been explored. mdpi.com The fluorescence of phenyl-decorated pyrazoloquinolines is attributed to a photoinduced charge transfer process between the phenyl substituent and the pyrazoloquinoline core. mdpi.com In contrast, 1,3-dimethyl-6-CF3-1H-pyrazolo[3,4-b]quinoline displays an emission characteristic of a π-π* transition. mdpi.com

The absorption spectra of some pyrazoline derivatives can cover the entire near-ultraviolet region. rsc.org At lower concentrations, a pyrazoline derivative might show fluorescence emission around 415 nm, while at higher concentrations, a new emission band at longer wavelengths can appear due to excimer formation. rsc.org In the solid thin-film state, the fluorescence emission can become a single band. rsc.org

Here is a table summarizing the photophysical properties of some pyrazolone derivatives:

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Solvent/State |

| Pyrazolo[3,4-b]quinoxaline derivatives | Varies with polarity | 520-540 | Moderately polar solvents |

| 1,3-Diphenyl-5-pyren-2-yl-4,5-dihydro-1H-pyrazole | Near-UV | 415 | Solution (low conc.) |

| 1,3-Diphenyl-5-pyren-2-yl-4,5-dihydro-1H-pyrazole | Near-UV | ~470 (single band) | Thin film |

| Polyfluorinated triphenyl-4,5-dihydro-1H-pyrazole dyes | 540-550 | 740-760 | Chloroform solution |

Fluorescence Quantum Yields and Luminescent Efficiency

The fluorescence quantum yield (QY), a measure of the efficiency of the fluorescence process, is a critical parameter for luminescent materials. For some pyrazolo[3,4-b]quinoxaline derivatives, the fluorescence quantum yield can be close to unity in moderately polar solvents. psu.edu The QY of these compounds tends to increase with solvent polarity from non-polar to moderately polar solvents, and then may slightly decrease with a further increase in polarity. psu.edu

Luminescent zinc complexes derived from pyrazolone-based azomethine ligands have demonstrated tunable luminescence from blue to orange in the solid state, with quantum yields ranging from 0.03 to 0.49. mdpi.com Spirobifluorene-based pyrazoloquinolines also exhibit high fluorescence quantum yields; for instance, spiro-PAQ-Me and spiro-PAQ-Ph have reported quantum yields of 0.67 and 0.95, respectively, relative to 9,10-diphenylanthracene (B110198). nycu.edu.tw

The following table provides a glimpse into the quantum yields of some pyrazolone systems:

| Compound System | Quantum Yield (ΦF) | Conditions |

| Pyrazolo[3,4-b]quinoxaline derivatives | ~1.0 | Moderately polar solvents |

| Luminescent Zinc(II) Complexes | 0.03 - 0.49 | Solid state |

| Spiro-PAQ-Me | 0.67 (relative) | Relative to 9,10-diphenylanthracene |

| Spiro-PAQ-Ph | 0.95 (relative) | Relative to 9,10-diphenylanthracene |

Excited State Dynamics and Energy Transfer Mechanisms

The excited-state dynamics of pyrazolone-based systems are complex and can involve various processes like intramolecular proton transfer and twisting. For instance, pyrano[2,3-c]pyrazole derivatives can exhibit dual fluorescence that is dependent on the solvent, a phenomenon attributed to excited-state intramolecular proton transfer (ESIPT). rsc.orgrsc.org In some cases, an excited-state twisting can compete with the ESIPT process. rsc.orgrsc.org

Fluorescence resonance energy transfer (FRET) is another important mechanism observed in pyrazolone systems. rsc.org This process allows for the modulation of fluorescence, where the emission of a fluorophore can be switched on or off. rsc.orgresearchgate.net For example, the emission intensity of a fluorophore like 9,10-diphenylanthracene can be efficiently controlled through FRET with a photochromic pyrazolone derivative. rsc.org

Photochromic Behavior and Applications in Optical Switches

Certain pyrazolone derivatives exhibit photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation. rsc.orgresearchgate.net This property is of great interest for applications in optical switches and data storage. The photochromic behavior in some pyrazolone compounds is attributed to the isomerization between enol and keto forms, which involves proton transfer. rsc.org

A dual-responsive photochromic compound based on a pyrazolone derivative has been synthesized that shows excellent reversible photochromic reactions in the crystalline state. rsc.org This behavior can be utilized to create photoswitchable materials where, for instance, the fluorescence of a co-aggregated dye can be modulated. rsc.org The development of such materials opens up possibilities for their use in high-contrast fluorescence switching applications. rsc.org

Applications in Advanced Luminescent Materials and Optoelectronic Devices (e.g., Electroluminescent Applications)

The unique photophysical properties of pyrazolone derivatives make them promising candidates for advanced luminescent materials and optoelectronic devices. researchgate.net Pyrazoline derivatives, for example, have been utilized as blue color emitters in organic electroluminescent (OLED) devices. researchgate.net Their good film-forming properties, along with blue photoluminescence and electroluminescence, are advantageous for these applications. researchgate.net

Spirobifluorene-based pyrazoloquinolines have been successfully used as dopants in the emitting layer of multilayer OLEDs, producing bright blue emissions. nycu.edu.tw These devices have demonstrated high external quantum efficiencies and brightness. nycu.edu.tw Similarly, new 1H-pyrazolo[3,4-b]quinoline derivatives have been employed as emitters in OLEDs, leading to deep bluish-green emissions with high efficiency. mdpi.com

The high thermal stability and strong luminescence of zinc(II) complexes with pyrazolone-based Schiff base ligands also suggest their suitability as emitting materials in electroluminescent diodes. bohrium.commdpi.com

Here is a table detailing the performance of some pyrazolone-based OLEDs:

| Emitting Material/Dopant | Device Configuration | Emission Color | Maximum Brightness (cd/m²) | Luminous/External Quantum Efficiency |

| Spiro-PAQ-Ph (dopant) | Multilayer OLED | Blue | > 20,000 | 3.6% (external quantum efficiency) |

| Mol3 (1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline) | Double-layer OLED | Bluish-green | ~1436 | 1.26 cd/A |

| 1-Methyl-3-phenyl-6-N,N-dimethyl-1H-pyrazolo[3,4-b]quinoline | Multi-layered cell | Green | 37,000 | 6.0 cd/A |

Chelation-Enhanced Fluorescence and Sensing Applications for Metal Ions and Biomolecules

Detailed research findings and data tables for this compound are not available in the current body of scientific literature.

Analytical and Industrial Applications of Pyrazolone Derivatives

Role of Pyrazolones in Advanced Analytical Chemistry Methodologies

Pyrazolone (B3327878) compounds are recognized for their utility in various analytical techniques.

Chromatographic Separation Techniques

While chromatographic methods, including column chromatography and high-performance liquid chromatography (HPLC), are standard procedures for the purification and analysis of pyrazolone derivatives, sapub.orgnih.govsielc.com specific chromatographic methods and research findings for the separation of 3-anilino-2-methyl-1H-pyrazol-5-one are not detailed in the available research. The synthesis of related pyrazolone compounds often involves purification by column chromatography using eluents such as ethyl acetate (B1210297) and hexane. sapub.org For instance, the separation of a related compound, 1H-Pyrazol-3-amine, 5-methyl-, can be achieved using reverse-phase HPLC. sielc.com

Reagents for Spectrophotometric and Volumetric Analysis

Azo dyes derived from pyrazole (B372694) compounds have been synthesized and studied as potential spectrophotometric reagents for the micro-determination of transition metal ions. bohrium.com These derivatives form colored complexes with metals, allowing for their quantification using UV-Vis spectrophotometry. bohrium.com However, studies specifically employing this compound as a reagent for spectrophotometric or volumetric analysis are not found in the reviewed literature.

Applications in Agrochemicals and Related Industrial Sectors (e.g., Insecticides)

The pyrazole scaffold is a key component in a variety of agrochemicals, including herbicides, fungicides, and insecticides. jksus.orgekb.eg Numerous pyrazole derivatives have been synthesized and tested for their insecticidal properties against various pests. researchgate.netmdpi.com Despite the broad interest in pyrazoles for agricultural applications, specific research evaluating the insecticidal or other agrochemical activities of this compound is not presently available.

Corrosion Inhibition Studies Involving Pyrazolone-Based Compounds

Pyrazole derivatives are widely investigated as effective corrosion inhibitors for various metals, such as steel, in acidic environments. imist.masemanticscholar.orgnih.gov Their efficacy is attributed to the presence of heteroatoms and π-electrons, which facilitate adsorption onto the metal surface, forming a protective layer. nih.gov Extensive research, including electrochemical and theoretical studies, has been conducted on numerous pyrazole derivatives to evaluate their inhibition efficiency. semanticscholar.orgpsu.edu Nevertheless, specific studies focusing on the use of this compound for corrosion inhibition have not been identified in the available scientific literature.

Q & A

Basic: What are the standard synthetic routes for 3-anilino-2-methyl-1H-pyrazol-5-one, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. For example, arylazanylpyrazolone derivatives are synthesized via nucleophilic substitution or condensation reactions using anhydrous methylhydrazine in ethanol or acetonitrile under reflux conditions. Key intermediates are purified via column chromatography and recrystallization. Structural confirmation relies on 1H/13C NMR (to identify proton and carbon environments) and mass spectrometry (ESI-MS) (to verify molecular weight and fragmentation patterns). Elemental analysis is used to validate purity and stoichiometry .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

Methodological Answer:

- 1H NMR : Identifies proton environments, such as aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and NH signals (broad peaks near δ 8–10 ppm).

- 13C NMR : Confirms carbonyl groups (δ 160–180 ppm) and aromatic/heterocyclic carbons.

- ESI-MS : Provides molecular ion peaks ([M+H]+) and fragmentation patterns consistent with the proposed structure.

For example, in derivatives like 5-(((3,5-dichlorophenyl)(methyl)amino)methyl)-2-methyl-1H-pyrazol-3(2H)-one, NMR data confirmed substituent positions, while MS matched the calculated molecular formula .

Advanced: How can synthetic yields be optimized for this compound derivatives under varying reaction conditions?

Methodological Answer:

Yield optimization requires systematic screening of:

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while ethanol or THF may favor specific intermediates.

- Catalysts : Bases like K2CO3 or MgI2 can accelerate alkylation steps, as seen in the synthesis of 1,2,4-trimethyl derivatives .

- Temperature : Reflux conditions (70–100°C) improve reaction kinetics for condensation steps.

- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) resolves closely eluting byproducts. Documented yields for similar compounds range from 60% to 85% under optimized conditions .

Advanced: How should researchers design biological activity assays for this compound derivatives?

Methodological Answer:

- Target Selection : Prioritize targets based on structural analogs (e.g., superoxide dismutase 1 inhibition or antimicrobial activity ).

- In Vitro Assays : Use enzyme inhibition assays (e.g., IC50 determination via spectrophotometry) or cell-based viability assays (MTT assay) with controls for cytotoxicity.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, nitro groups) to correlate electronic effects with activity. For example, nitro-substituted derivatives showed enhanced bioactivity in thiazolidinone hybrids .

- Validation : Replicate results across multiple cell lines or enzymatic systems to ensure reproducibility .

Advanced: How can contradictory data in reaction mechanisms involving this compound be resolved?

Methodological Answer: